1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine
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Overview
Description
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a brominated nitrophenyl group
Preparation Methods
The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-4-methyl-2-nitroaniline and pyrrolidine.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.
Catalysts and Reagents: Common reagents include base catalysts such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Scientific Research Applications
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction and metabolic pathways.
Comparison with Similar Compounds
1-(5-Bromo-4-methyl-2-nitrophenyl)pyrrolidine can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities but differ in their biological activities and applications.
Brominated Aromatics: Compounds such as 1-(5-Bromo-2-nitrophenyl)pyrrolidine have similar brominated aromatic structures but may exhibit different reactivity and properties.
Properties
Molecular Formula |
C11H13BrN2O2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
1-(5-bromo-4-methyl-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H13BrN2O2/c1-8-6-11(14(15)16)10(7-9(8)12)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
InChI Key |
MUQFISYMVULLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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